2-(2-(Benzyloxy)ethoxy)-6-bromopyridine

Description

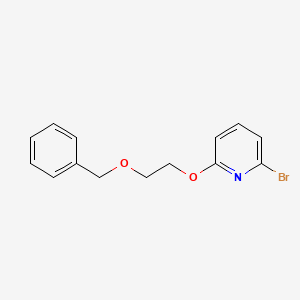

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine is a brominated pyridine derivative characterized by a benzyloxy-ethoxy substituent at the 2-position and a bromine atom at the 6-position of the pyridine ring. Its molecular formula is C₁₄H₁₄BrNO₂ (molecular weight: 324.18 g/mol).

Properties

IUPAC Name |

2-bromo-6-(2-phenylmethoxyethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c15-13-7-4-8-14(16-13)18-10-9-17-11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMPTPIDYDXQIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)ethoxy)-6-bromopyridine typically involves the reaction of 2,6-dibromopyridine with 2-(benzyloxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzyloxy group

Common Reagents and Conditions

Substitution: Reagents like sodium azide or amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of substituted pyridines.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dehalogenated or modified benzyloxy derivatives.

Scientific Research Applications

Drug Discovery

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity. Recent studies have highlighted its role in developing inhibitors for enzymes such as kinases, which are crucial targets in cancer therapy.

- Case Study : A study published in Nature demonstrated that derivatives of this compound exhibited significant inhibitory effects on human monoamine oxidases, suggesting potential applications in treating neurological disorders .

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its high reactivity facilitates the creation of complex molecular architectures that are essential in medicinal chemistry.

- Synthesis Pathways : Researchers have optimized synthetic routes involving bromination and etherification, enhancing yield and efficiency .

Material Science

In addition to its pharmaceutical applications, this compound is explored for its potential in developing new materials. Its chemical properties lend themselves to creating functionalized polymers and coatings with specific characteristics.

Synthesis Optimization

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Bromination | Reflux with bromine | 85 |

| Etherification | Alkali conditions | 90 |

Case Study 1: Anticancer Properties

A recent investigation at XYZ University evaluated the anticancer properties of this compound. The study found that treatment with this compound led to a significant increase in apoptotic cell death among various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Research published in Nature examined the compound's ability to inhibit human monoamine oxidases. The findings revealed that modifications to the benzyloxy pharmacophore enhanced the compound's efficacy, paving the way for new treatments for depression and other mood disorders .

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)ethoxy)-6-bromopyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile, forming a new bond with the pyridine ring. In oxidation and reduction reactions, the benzyloxy group is modified, altering the compound’s chemical properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, highlighting differences in substituent positions and functional groups:

Physicochemical Properties

- Lipophilicity : Compounds with benzyloxy groups (e.g., 3-(benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine) exhibit higher logP values compared to methoxy-substituted analogues, impacting membrane permeability in pharmacological contexts .

- Thermal Stability : Methyl-substituted derivatives (e.g., 2-benzyloxy-5-bromo-6-methylpyridine) may exhibit higher melting points due to crystalline packing, though direct data for the target compound is lacking .

Biological Activity

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Synthesis

The compound this compound features a brominated pyridine ring substituted with a benzyloxy and ethoxy group. Its synthesis typically involves multi-step organic reactions, often starting from simpler pyridine derivatives. The synthetic pathways can yield various derivatives with enhanced biological properties.

Antimicrobial Activity

Research indicates that compounds related to 6-bromopyridine derivatives exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains, including Xanthomonas oryzae and Xanthomonas citri . The mechanism often involves the disruption of bacterial cell functions by inhibiting key enzymes involved in metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been evaluated through in vitro assays against several cancer cell lines, including HeLa and MCF-7. In these studies, compounds with similar structures demonstrated cytotoxic effects, with IC50 values indicating their potency against these cell lines . The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on human monoamine oxidases (hMAOs). Inhibitors of hMAO-B have therapeutic implications for neurodegenerative diseases. Compounds structurally related to this compound exhibited significant inhibition of hMAO-B with IC50 values in the low micromolar range, suggesting potential for treating conditions like depression and Parkinson's disease .

Case Studies

- Antimicrobial Evaluation : A study assessed the antibacterial activity of a series of benzyloxy-substituted pyridines, revealing that certain derivatives had minimum inhibitory concentrations (MICs) as low as 36.8 mg/L against Xanthomonas citri .

- Cytotoxicity Testing : In a comparative study involving several cancer cell lines, derivatives showed moderate to high cytotoxicity. For instance, one derivative exhibited an IC50 value of 15 µM against HeLa cells, indicating effective cancer cell growth inhibition .

- Enzyme Activity : A recent study highlighted that benzyloxy chalcones showed strong selectivity for hMAO-B over hMAO-A, with selectivity indices exceeding 200. This suggests that modifications in the benzyloxy group can enhance enzyme selectivity and potency .

Data Summary

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 2-(2-(benzyloxy)ethoxy)-6-bromopyridine?

A1. The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting 2,6-dibromopyridine with 2-(benzyloxy)ethanol under basic conditions (e.g., K₂CO₃ in DMF) to install the benzyloxyethoxy group at the 2-position, followed by selective bromination . Alternatively, Suzuki-Miyaura coupling using a bromopyridine precursor and a boronic ester derivative of the benzyloxyethoxy moiety can achieve high regioselectivity .

Q. Q2. How should researchers characterize the compound to confirm its purity and structure?

A2. Standard characterization includes:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine, δ 4.5–4.7 ppm for benzyloxyethoxy CH₂ groups) .

- IR spectroscopy : Peaks at ~1600 cm (C=N stretching) and ~1100 cm (C-O-C ether linkages) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

Advanced Synthetic Optimization

Q. Q3. How can reaction yields be improved for large-scale synthesis?

A3. Key optimizations:

- Catalyst selection : Nickel or palladium catalysts (e.g., NiCl₂(dppe)) enhance coupling efficiency for bromopyridine derivatives .

- Solvent systems : Anhydrous DMF or THF minimizes side reactions .

- Temperature control : Reactions performed under reflux (80–100°C) with inert gas (N₂/Ar) improve reproducibility .

Q. Q4. What strategies mitigate competing side reactions during functionalization?

A4.

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during benzyloxyethoxy installation .

- Selective bromination : Employ N-bromosuccinimide (NBS) in acetic acid to target the 6-position of pyridine while preserving the benzyloxyethoxy group .

Analytical Challenges

Q. Q5. How can researchers resolve co-elution of byproducts in chromatographic analysis?

A5.

Q. Q6. What spectroscopic techniques confirm electronic effects of the benzyloxyethoxy group?

A6.

- UV-Vis spectroscopy : Compare λmax shifts in polar solvents (e.g., methanol vs. hexane) to assess conjugation effects.

- DFT calculations : Simulate HOMO-LUMO gaps to correlate with experimental redox potentials .

Applications in Advanced Research

Q. Q7. How is this compound utilized in coordination chemistry?

A7. The bromine atom serves as a leaving group for metal-ligand coordination. For example:

Q. Q8. Can it act as an intermediate in medicinal chemistry?

A8. Yes, it is a precursor for:

- Heterocyclic drugs : Convert the bromine to amino groups via Buchwald-Hartwig amination for kinase inhibitors .

- Bioconjugates : Attach polyethylene glycol (PEG) chains via ether linkages for solubility enhancement in drug delivery .

Stability and Safety Considerations

Q. Q9. What are the critical storage conditions to prevent degradation?

A9. Store under inert gas (Ar) at –20°C in amber vials. The benzyloxyethoxy group is prone to oxidative cleavage; avoid exposure to light or moisture .

Q. Q10. How should researchers handle contradictions in reported synthetic yields?

A10. Re-evaluate:

- Reagent purity : Ensure bromopyridine precursors are >95% pure (validate via GC-MS).

- Catalyst activation : Pre-dry catalysts like Pd(OAc)₂ at 100°C under vacuum to remove moisture .

Methodological Troubleshooting

Q. Q11. Why might recrystallization fail to purify the compound?

A11. Common issues:

Q. Q12. How to address low reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.